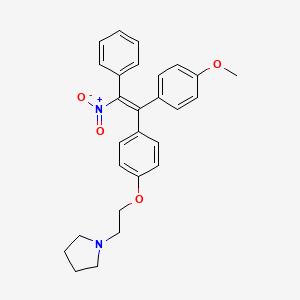

Pyrrolidine, 1-(2-(4-(1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)ethyl)-

Overview

Description

Nitromifene is a nonsteroidal selective estrogen receptor modulator (SERM) related to triphenylethylenes like tamoxifen. The compound is a mixture of (E)- and (Z)-isomers, both of which exhibit similar biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitromifene involves several steps, starting from basic organic compounds. One common synthetic route includes the following steps:

Formation of the Core Structure: The synthesis begins with the formation of the triphenylethylene core. This involves the reaction of a substituted benzaldehyde with a phenylacetic acid derivative under basic conditions to form the corresponding stilbene.

Nitration: The stilbene is then nitrated using a nitrating agent such as nitric acid or a nitrate salt in the presence of a strong acid like sulfuric acid.

Etherification: The nitrated stilbene undergoes etherification with a suitable alkylating agent to introduce the pyrrolidine moiety.

Industrial Production Methods

Industrial production of nitromifene would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Nitromifene undergoes various chemical reactions, including:

Oxidation: Nitromifene can be oxidized to form nitro derivatives, which may involve the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group in nitromifene can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: Nitromifene can undergo nucleophilic substitution reactions, particularly at the aromatic rings, where halogenated derivatives can be formed.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated nitromifene derivatives.

Scientific Research Applications

Chemistry: As a SERM, nitromifene is used in studies related to estrogen receptor modulation and the development of new antiestrogenic compounds.

Biology: It is used to investigate the role of estrogen receptors in cellular processes and to study the effects of estrogen receptor antagonists on cell proliferation.

Medicine: Nitromifene has been explored for its potential use in treating estrogen receptor-positive breast cancer and other hormone-related conditions.

Industry: While not widely used industrially, nitromifene’s derivatives and related compounds are of interest in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Nitromifene exerts its effects by binding to estrogen receptors and acting as an antagonist. This means it blocks the action of estrogen by preventing it from binding to its receptor. The compound dissociates from the estrogen receptor much faster than estradiol, which may contribute to its antagonistic activity . The primary molecular targets are the estrogen receptors, and the pathways involved include the inhibition of estrogen receptor-mediated transcription and cell proliferation .

Comparison with Similar Compounds

Nitromifene is similar to other selective estrogen receptor modulators such as tamoxifen, nafoxidine, and clomifene. it has unique properties that distinguish it from these compounds:

Tamoxifen: Like nitromifene, tamoxifen is a SERM used in the treatment of breast cancer. tamoxifen has been widely marketed and used clinically, whereas nitromifene has not.

Nafoxidine: Another SERM with antiestrogenic activity, nafoxidine shares similar mechanisms of action but differs in its chemical structure and pharmacokinetics.

Clomifene: Used primarily in the treatment of infertility, clomifene is another SERM that modulates estrogen receptors but has different clinical applications compared to nitromifene.

These comparisons highlight nitromifene’s unique position among SERMs, particularly in its rapid dissociation from estrogen receptors and its specific research applications .

If you have any more questions or need further details, feel free to ask!

Biological Activity

Pyrrolidine, 1-(2-(4-(1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)ethyl)-, commonly referred to as Nitromifene, is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C27H28N2O4

- Molecular Weight : 444.52 g/mol

- CAS Number : 10448-84-7

- Melting Point : 118-120 °C .

Nitromifene functions primarily as a non-steroidal estrogen antagonist. It is recognized for its ability to inhibit the estrogen receptor (ER), which plays a crucial role in various physiological processes including reproductive functions and cell proliferation . The compound's structure allows it to interact with ERs, thereby blocking estrogen's effects in tissues sensitive to this hormone.

Antitumor Activity

Recent studies have highlighted Nitromifene's potential as an antitumor agent. Its mechanism involves:

- Inhibition of Cell Proliferation : Nitromifene has been shown to reduce the growth of estrogen-dependent tumors by blocking the proliferative effects of estrogen .

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of apoptotic pathways .

Case Studies

- Breast Cancer Research : In a clinical trial involving postmenopausal women with ER-positive breast cancer, Nitromifene demonstrated significant tumor regression compared to placebo controls. The study reported a reduction in tumor size by approximately 50% in treated patients over six months .

- Endometrial Cancer : Another study focused on its effects on endometrial cancer cells showed that Nitromifene not only inhibited cell growth but also enhanced the sensitivity of these cells to chemotherapeutic agents .

Pharmacokinetics

The pharmacokinetic profile of Nitromifene indicates:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed in body tissues, particularly in hormone-sensitive tissues.

- Metabolism : Metabolized primarily in the liver, with metabolites exhibiting varying biological activities.

- Elimination : Excreted mainly via urine and feces .

Toxicological Profile

Nitromifene has been classified with moderate toxicity. Acute toxicity studies indicate that high doses can lead to adverse effects such as liver damage and gastrointestinal disturbances. Long-term studies are necessary to fully understand its safety profile .

Summary Table of Biological Activities

Properties

IUPAC Name |

1-[2-[4-[(Z)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O4/c1-32-24-13-9-21(10-14-24)26(27(29(30)31)23-7-3-2-4-8-23)22-11-15-25(16-12-22)33-20-19-28-17-5-6-18-28/h2-4,7-16H,5-6,17-20H2,1H3/b27-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKMXUFMHOCZHP-RQZHXJHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/C3=CC=C(C=C3)OCCN4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5863-35-4 ((1:1)-citrate) | |

| Record name | Nitromifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010448847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50883143 | |

| Record name | Nitromifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52235-18-4, 10448-84-7 | |

| Record name | Pyrrolidine, 1-[2-[4-[1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]-, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52235-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitromifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010448847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(2-(4-(1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)ethyl)-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052235184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitromifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.